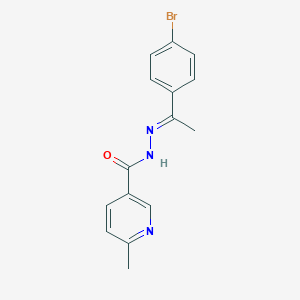
p-Bromoacetophenone 6-methyl-3-pyridinecarbonylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Bromoacetophenone 6-methyl-3-pyridinecarbonylhydrazone, also known as BAPMPC, is a chemical compound that has been widely used in scientific research for its various applications. BAPMPC is a derivative of pyridinecarbonylhydrazones and has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
P-Bromoacetophenone 6-methyl-3-pyridinecarbonylhydrazone has been widely used in scientific research for its various applications. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications in catalysis, magnetic materials, and bioinorganic chemistry. This compound has also been used as a reagent in the synthesis of other organic compounds, such as pyrazoles and pyridines. Additionally, this compound has been studied for its potential applications in the treatment of cancer and other diseases.
Wirkmechanismus
P-Bromoacetophenone 6-methyl-3-pyridinecarbonylhydrazone has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
P-Bromoacetophenone 6-methyl-3-pyridinecarbonylhydrazone has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have various applications in scientific research. However, this compound also has limitations. It is toxic and must be handled with care. Additionally, its mechanism of action is not well understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the study of p-Bromoacetophenone 6-methyl-3-pyridinecarbonylhydrazone. One direction is the study of its potential applications in the treatment of cancer and other diseases. Another direction is the study of its mechanism of action, which could lead to the development of new drugs and therapies. Additionally, the synthesis of new derivatives of this compound could lead to the development of new materials and compounds with potential applications in various fields of science and technology.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its various applications. It has been synthesized through a multistep reaction process and has been studied for its potential applications in catalysis, magnetic materials, and bioinorganic chemistry. This compound has also been studied for its potential applications in the treatment of cancer and other diseases. While this compound has several advantages for lab experiments, it also has limitations and must be handled with care. There are several future directions for the study of this compound, including the study of its potential applications in the treatment of cancer and other diseases, the study of its mechanism of action, and the synthesis of new derivatives with potential applications in various fields of science and technology.
Synthesemethoden
P-Bromoacetophenone 6-methyl-3-pyridinecarbonylhydrazone can be synthesized through a multistep reaction process involving the reaction of p-bromoacetophenone with methyl-3-pyridinecarbonylhydrazine. The reaction occurs in the presence of a catalyst, such as zinc chloride, and involves the formation of a Schiff base intermediate, which is then reduced to this compound using sodium borohydride.
Eigenschaften
Molekularformel |
C15H14BrN3O |
|---|---|
Molekulargewicht |
332.19 g/mol |
IUPAC-Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H14BrN3O/c1-10-3-4-13(9-17-10)15(20)19-18-11(2)12-5-7-14(16)8-6-12/h3-9H,1-2H3,(H,19,20)/b18-11+ |
InChI-Schlüssel |
JSVBPDPNBGPQSL-WOJGMQOQSA-N |
Isomerische SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)Br |
SMILES |
CC1=NC=C(C=C1)C(=O)NN=C(C)C2=CC=C(C=C2)Br |
Kanonische SMILES |
CC1=NC=C(C=C1)C(=O)NN=C(C)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(5-bromo-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]pyridine-4-carbohydrazide](/img/structure/B274091.png)


![(NE)-N-[1-(1-methylindol-3-yl)-2-phenylethylidene]hydroxylamine](/img/structure/B274096.png)
![4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide](/img/structure/B274099.png)


![N-[(E)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-hydroxy-2-propylpentanamide](/img/structure/B274104.png)

![N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B274122.png)
![3,4-Dinitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B274124.png)
![N'-[4-(dimethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B274126.png)

